2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dimethoxyphenyl group, a carboxylic acid group, and a ketone group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-5-carboxylic acid
- 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
Uniqueness
2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group at the 6-position of the quinoline ring may confer distinct properties compared to its isomers.
Properties
CAS No. |
90034-48-3 |
---|---|
Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H15NO5/c1-23-11-4-5-12(17(8-11)24-2)15-9-16(20)13-7-10(18(21)22)3-6-14(13)19-15/h3-9H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
GKTFLJZZEBTZMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.